Lopinavir N2,N5-Divalinate Impurity
Description
Properties
Molecular Formula |
C₃₆H₅₂N₆O₅ |
|---|---|
Molecular Weight |
648.84 |
Synonyms |
(2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide) |
Origin of Product |
United States |
Q & A
Basic: What analytical methods are recommended for detecting Lopinavir N2,N5-Divalinate Impurity in formulations?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely validated method. Key parameters include:
- Column : YMC Pack ODS-AQ (150 × 4.6 mm, 3 µm) or equivalent .
- Mobile phase : Gradient elution with phosphate buffer, acetonitrile, methanol, and tetrahydrofuran to optimize resolution between the impurity and active pharmaceutical ingredients (APIs) .
- Detection : UV at 240 nm for quantification, with a signal-to-noise ratio (S/N) ≥10 for LOQ (limit of quantitation) determination .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.9999), precision (RSD <2%), and recovery (98–102%) .
Basic: How is the specificity of an HPLC method validated for distinguishing this compound from the parent drug?
Answer: Specificity is confirmed via:
- Forced degradation studies : Expose the API to acid/base hydrolysis, oxidation, and thermal stress. Resolve degradation products from the impurity using retention time (RT) and spectral purity (e.g., PDA detection) .
- System suitability : Achieve a resolution ≥2.5 between the impurity and Lopinavir/ritonavir peaks .
- Placebo interference : Analyze excipient matrices to confirm no co-elution with the impurity .
Advanced: What challenges arise in developing UPLC methods for simultaneous quantification of this compound with other process-related impurities?
Answer: Key challenges include:
- Column selectivity : Sub-2µm particle columns (e.g., Acquity UPLC BEH C18) are required to resolve structurally similar impurities (e.g., oxidation byproducts, stereoisomers) .
- Mobile phase optimization : Adjust pH (2.5–3.5 with trifluoroacetic acid) and organic modifiers (e.g., acetonitrile vs. methanol) to mitigate peak tailing .
- Method transferability : Ensure compatibility with QC lab equipment (e.g., dwell volume differences between UPLC and HPLC systems) .
Advanced: How do impurity retention mechanisms during crystallization impact purification of Lopinavir APIs?
Answer: Impurities can incorporate via:
- Solid solutions : Homogeneous integration into the crystal lattice, requiring solubility-limited impurity purge (SLIP) tests to assess rejection efficiency .
- Surface adsorption : Mitigated by antisolvent addition rates <5 mL/min to minimize occluded impurities .
- Process optimization : Adjust cooling rates (±0.5°C/min) and solvent composition (e.g., THF/water ratios) to enhance impurity exclusion .
Basic: What spectroscopic techniques are used for structural elucidation of this compound?
Answer:
- FT-IR : Confirm functional groups (e.g., amide C=O stretch at 1650–1680 cm⁻¹, aromatic C-H at 3000–3100 cm⁻¹) .
- LC-MS/MS : Determine molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to differentiate isomers .
- NMR (¹H/¹³C) : Assign stereochemistry using coupling constants (e.g., J = 8–12 Hz for trans-amide protons) and DEPT-135 for quaternary carbons .
Advanced: How are stability-indicating methods designed to monitor this compound under long-term storage?
Answer:
- Stress conditions : Store samples at 40°C/75% RH for 6 months to simulate degradation. Use LC-MS to identify oxidative (e.g., sulfoxide) or hydrolytic (e.g., ester cleavage) products .
- Forced degradation : Treat with 0.1% H₂O₂ (24 hrs) or 1N HCl/NaOH (1 hr) to validate method robustness against process-related impurities .
- Quantification : Ensure linearity across 0.1–150% of the specification limit (e.g., 0.24–360 ppm) .
Basic: What regulatory guidelines govern the qualification thresholds for this compound?
Answer:
- ICH Q3A(R2) : Requires identification and qualification if the impurity exceeds 0.10% (w/w) in APIs or 0.05% in drug products .
- USP/EP monographs : Specify impurity reference standards (e.g., EP Impurity A, USP Free Amine) for method validation .
- Genotoxic risk assessment : Follow ICH M7 guidelines for Ames testing if structural alerts (e.g., nitro groups) are present .
Advanced: How do co-eluting excipients interfere with trace-level quantification of this compound?
Answer:
- Matrix effects : Use matrix-matched calibration curves (excipient placebo spiked with impurity) to correct for signal suppression/enhancement .
- Sample preparation : Optimize solid-phase extraction (SPE) with C18 cartridges to remove hydrophilic interferents (e.g., lactose, cellulose) .
- Column lifetime : Monitor retention time shifts (>2% RSD) caused by irreversible excipient adsorption on stationary phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
